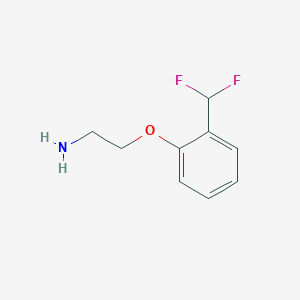

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine

CAS No.: 1780780-52-0

Cat. No.: VC3087809

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780780-52-0 |

|---|---|

| Molecular Formula | C9H11F2NO |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2-[2-(difluoromethyl)phenoxy]ethanamine |

| Standard InChI | InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2 |

| Standard InChI Key | QPONQHNFTSFMOM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)F)OCCN |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)F)OCCN |

Introduction

Chemical Structure and Properties

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is characterized by a phenoxy backbone with a difluoromethyl substituent at the ortho position (position 2) and an ethylamine chain connected to the phenoxy oxygen. The molecular structure combines several key functional groups:

-

A phenyl ring core

-

A difluoromethyl substituent (-CHF₂) at position 2

-

A phenoxy linkage (-O-)

-

An ethylamine chain (-CH₂-CH₂-NH₂)

Based on the properties of structurally similar compounds, we can infer several physicochemical characteristics for this molecule:

The similar compound 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS 771571-67-6) has a molecular formula of C₉H₁₁F₂NO and a structure that differs only in the arrangement of atoms in the fluorinated group .

Structural Relationship to Other Fluorinated Compounds

Understanding the relationship between 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine and other fluorinated derivatives provides valuable insights into its potential properties.

Comparison with 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine

The closest structural analog found in the literature is 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS 771571-67-6) . The key difference is in the position and nature of the fluorinated group:

Relationship to Trifluoromethyl Analogs

Several trifluoromethyl-containing phenoxy ethanamines appear in the literature, including:

These compounds contain a trifluoromethyl group (-CF₃) instead of a difluoromethyl group (-CHF₂), which affects their electron distribution, lipophilicity, and potentially their biological activity.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | 2-substituted phenol + 1,2-dihaloethane → 1-halo-2-(2-substituted phenoxy)ethane | Base (e.g., NaOH, KOH), phase transfer catalyst |

| 2 | 1-halo-2-(2-substituted phenoxy)ethane + phthalimide salt → phthalimide derivative | Phase transfer catalyst |

| 3 | Phthalimide derivative + base → final amine | Alkali metal hydroxide |

The patent specifies that this method is effective for various 2-alkoxy phenols, and it could potentially be adapted for 2-difluoromethylphenol .

Alternative Gabriel Synthesis Approach

An alternative approach might involve:

-

Formation of the 2-(2-difluoromethylphenoxy)acetonitrile from 2-difluoromethylphenol and chloroacetonitrile

-

Reduction of the nitrile group to obtain the amine

This method is mentioned indirectly in relation to other phenoxyethylamine derivatives .

Structure-Activity Relationships

Based on similar compounds, several structure-activity relationship principles may apply to 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine:

Effect of Fluorination Pattern

The position and type of fluorination significantly affect biological activity:

| Fluorination Pattern | Observed Effects in Similar Compounds |

|---|---|

| Ortho-substitution (position 2) | May introduce conformational constraints due to steric effects |

| Difluoromethyl vs. trifluoromethyl | Different electron-withdrawing capacity and lipophilicity |

| Phenoxy linkage vs. direct attachment | Affects flexibility and interaction with binding sites |

Pharmacophore Elements

The compound contains several key pharmacophore elements common to bioactive amines:

-

Basic nitrogen (amine): Often serves as a hydrogen bond acceptor and can form ionic interactions with acidic residues in binding pockets

-

Aromatic ring: Provides hydrophobic interactions and π-stacking potential

-

Fluorinated substituent: Modulates electronic properties and increases metabolic stability

-

Phenoxy oxygen: Provides hydrogen bond acceptor capability and affects molecular geometry

Physical and Chemical Properties

The physical and chemical properties of 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine would be expected to be consistent with other phenoxyethylamines, with specific modifications due to the difluoromethyl group:

Stability Considerations

Fluorinated compounds generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. For 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine, recommended storage conditions would likely be similar to those for related compounds:

-

Storage under inert gas (nitrogen or argon)

-

Temperature control (2-8°C)

Reactivity Profile

The compound contains several reactive sites:

-

Primary amine: Susceptible to nucleophilic substitution reactions, acylation, and Schiff base formation

-

Difluoromethyl group: Relatively stable but can undergo defluorination under specific conditions

-

Phenoxy linkage: Generally stable but can be cleaved under strong acidic or basic conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume